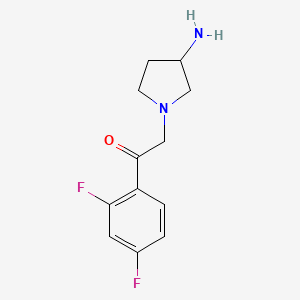
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one, also known as DFAP, is a novel compound that has been studied for its potential applications in scientific research. It is a fluorinated aminopyrrolidine derivative with a wide range of properties that make it a useful tool for various biochemical and physiological experiments. DFAP has been used in various studies to investigate the effects of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Aminoxyl Radicals' Toxicity and Mutagenicity
Research into the toxicity and mutagenicity of aminoxyl radicals, which share structural similarities with the compound , shows that these radicals generally possess very low toxicity and are not mutagenic. This was confirmed through evaluations involving various aminoxyl radicals like 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl and others using Salmonella typhimurium strains. These findings suggest potential safety in the handling and experimental use of similar compounds within a laboratory setting (Sosnovsky, 1992).
Environmental Persistence and Impact
The environmental persistence and impact of organohalides like DDT and its metabolites, which share halogenated characteristics with the target compound, have been extensively studied. These substances act as endocrine disruptors in humans and wildlife and have significant environmental persistence due to their lipophilic properties. Understanding the behavior of similar halogenated compounds in the environment can inform safe disposal, potential environmental risks, and remediation strategies (Burgos-Aceves et al., 2021).
Brominated Flame Retardants
The review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air and consumer goods, underscores the increasing application and need for research on such compounds. Given the structural relevance, research on similar compounds could explore their applications as flame retardants, their environmental fate, and potential toxicity. This also indicates the importance of developing analytical methods to monitor these compounds across different matrices (Zuiderveen et al., 2020).
Herbicide Toxicity and Trends
The scientometric review of studies on 2,4-D herbicide toxicity illustrates the global trends and research gaps in understanding the toxicological profiles of herbicides. This parallels the need for similar comprehensive reviews and research efforts to elucidate the toxicity, environmental fate, and effective use of compounds like "2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one" in potential agricultural applications (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-1-2-10(11(14)5-8)12(17)7-16-4-3-9(15)6-16/h1-2,5,9H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYPXRAATXELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



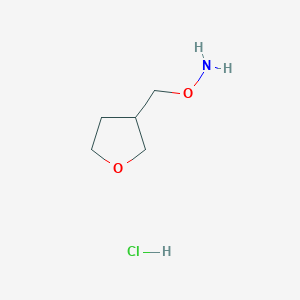


![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
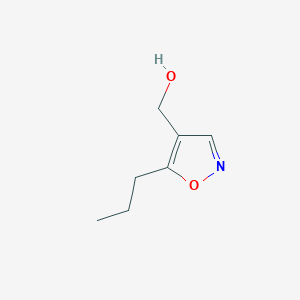
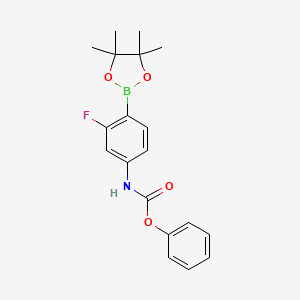

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)



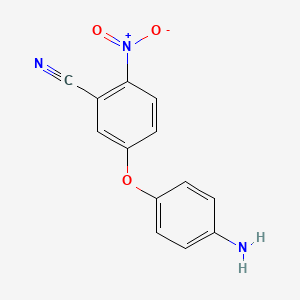
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
